N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a compound that features a bipyridine moiety and a trifluoromethyl phenyl group. This compound is of interest due to its unique chemical structure, which combines the properties of bipyridine and trifluoromethyl groups, making it potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine structure can be synthesized through a coupling reaction of pyridine derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Amide Bond Formation: The final step involves the formation of the amide bond between the bipyridine moiety and the trifluoromethyl phenyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry due to its bipyridine moiety.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves its interaction with molecular targets through its bipyridine and trifluoromethyl groups. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .
Comparison with Similar Compounds
Similar Compounds
N-Phenylbis(trifluoromethanesulfonimide): Another compound with a trifluoromethyl group, used as a triflating reagent.
Trifluoromethylated Aromatic Compounds: Compounds like trifluoromethyl benzene, which share the trifluoromethyl group but lack the bipyridine moiety.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is unique due to the combination of its bipyridine and trifluoromethyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds that possess only one of these groups .
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O/c22-21(23,24)18-4-1-15(2-5-18)3-6-20(28)27-14-16-7-12-26-19(13-16)17-8-10-25-11-9-17/h1-2,4-5,7-13H,3,6,14H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQORYHYYRCFSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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